3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
Benzothiazole derivatives have been found to interact with theDprE1 enzyme in Mycobacterium tuberculosis . This enzyme is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to the death of the bacterium .
Result of Action
The compound’s action results in the disruption of the mycobacterial cell wall and the subsequent death of the bacterium . This makes it a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
The synthesis of 3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Comparison with Similar Compounds
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives such as:
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Known for its antimicrobial and antioxidant activities.
6-ethoxy-1,3-benzothiazol-2-amine: Exhibits significant antifungal and antibacterial properties.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Studied for its analgesic and anti-inflammatory activities.
Properties
IUPAC Name |
3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-3-8-13-14(10)17-16(22-13)19-18-15(20)11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLKCFKSWBZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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